molecular formula C25H27N3O5S B14987397 5-(4-methoxyphenyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2-oxazole-3-carboxamide

5-(4-methoxyphenyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2-oxazole-3-carboxamide

Cat. No.: B14987397
M. Wt: 481.6 g/mol
InChI Key: VEEPCQUECMWVDO-UHFFFAOYSA-N
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Description

5-(4-METHOXYPHENYL)-N-(3-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its intricate structure, which includes a methoxyphenyl group, an oxazole ring, and a benzothiophene moiety. Its unique chemical properties make it a subject of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

The synthesis of 5-(4-METHOXYPHENYL)-N-(3-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the benzothiophene core, followed by the introduction of the oxazole ring and the methoxyphenyl group. Industrial production methods often involve the use of advanced catalytic processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Catalytic hydrogenation using palladium on carbon can reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic rings, using reagents like sodium hydride and alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified versions of the original compound with altered functional groups.

Scientific Research Applications

5-(4-METHOXYPHENYL)-N-(3-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. It can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Compared to other similar compounds, 5-(4-METHOXYPHENYL)-N-(3-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE stands out due to its unique combination of functional groups and structural features. Similar compounds include those with variations in the oxazole or benzothiophene rings, which may exhibit different chemical and biological properties.

Properties

Molecular Formula

C25H27N3O5S

Molecular Weight

481.6 g/mol

IUPAC Name

5-(4-methoxyphenyl)-N-[3-(oxolan-2-ylmethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C25H27N3O5S/c1-31-16-10-8-15(9-11-16)20-13-19(28-33-20)23(29)27-25-22(18-6-2-3-7-21(18)34-25)24(30)26-14-17-5-4-12-32-17/h8-11,13,17H,2-7,12,14H2,1H3,(H,26,30)(H,27,29)

InChI Key

VEEPCQUECMWVDO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)NCC5CCCO5

Origin of Product

United States

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